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For Researchers, Scientists, and Drug Development Professionals

Introduction
Tetrapentacontane (n-C54H110) is a long-chain n-alkane that serves as an excellent model

compound for studying solid-state phase transitions. Its well-defined molecular structure and

chain length allow for the investigation of fundamental principles governing the crystallization

and polymorphic behavior of long-chain hydrocarbons, which are relevant to a wide range of

applications, from materials science to pharmaceuticals. This document provides detailed

application notes and experimental protocols for characterizing the solid-state phase transitions

of tetrapentacontane using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD),

and Fourier-Transform Infrared (FTIR) Spectroscopy.

Long-chain n-alkanes, like tetrapentacontane, exhibit a series of temperature-induced phase

transitions, including melting and solid-solid transitions. Below their melting point, they can exist

in various crystalline forms, known as polymorphs, and in rotator phases, which are

intermediate states of order between a true crystal and a liquid. In these rotator phases, the

molecules have long-range positional order but lack long-range rotational order around their

long axes. The study of these transitions is crucial for understanding and controlling the

physical properties of materials.
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The study of solid-state phase transitions in model compounds like tetrapentacontane has

significant implications for drug development. Long-chain lipids and waxes are commonly used

as excipients in pharmaceutical formulations, for example, in controlled-release drug delivery

systems. The physical state and phase behavior of these excipients can influence the stability,

bioavailability, and release profile of the active pharmaceutical ingredient (API).

Tetrapentacontane can be used as a phase-change material (PCM) for thermo-responsive

drug release. In such systems, a drug can be encapsulated within a solid matrix of the long-

chain alkane. When the temperature is below the melting point of the PCM, the drug is

retained. As the temperature rises above the melting point, the matrix melts and releases the

drug. This mechanism allows for targeted drug delivery to specific sites in the body where the

temperature is elevated, such as tumors or inflamed tissues.

Quantitative Data Summary
The following tables summarize the key quantitative data for the phase transitions of

tetrapentacontane.

Table 1: Thermodynamic Properties of Tetrapentacontane

Property Value Unit Reference

Molecular Formula C₅₄H₁₁₀ - [1][2]

Molecular Weight 759.45 g/mol [1][2]

Melting Point (T_fus) 368 K [1]

94.85 °C [1]

Enthalpy of Fusion

(ΔH_fus)
177.2 kJ/mol [1]

Note: Specific thermodynamic data for solid-solid transitions of tetrapentacontane are not

readily available in the searched literature. The values presented are for the solid-to-liquid

transition.

Table 2: Crystallographic Data for Long-Chain n-Alkanes
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Chain Length
Parity

Common Crystal
System(s)

Space Group
Example(s)

Reference

Even (short, n ≤ 24) Triclinic P1 [1]

Even (long, n ≥ 26)
Monoclinic or

Orthorhombic
Pca2₁, Pbcm [1]

Note: Specific crystallographic data for the different polymorphs of tetrapentacontane were

not found in the searched literature. The table provides general trends for even-numbered long-

chain n-alkanes.

Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpies of phase

transitions.

Diagram of the DSC Experimental Workflow
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Sample Preparation
(1-5 mg of Tetrapentacontane

in a sealed aluminum pan)

Instrument Setup
(Place sample and reference pans in DSC cell,

set temperature program)

Heating/Cooling Cycle
(e.g., Heat from 25°C to 120°C at 10°C/min,

hold, then cool at 10°C/min)

Data Acquisition
(Measure heat flow vs. temperature)

Data Analysis
(Determine transition temperatures
and enthalpies of fusion/transition)

Click to download full resolution via product page

Caption: Workflow for DSC analysis of tetrapentacontane.

Protocol:

Sample Preparation: Accurately weigh 1-5 mg of high-purity tetrapentacontane into a

standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to

sublimation at elevated temperatures.

Instrument Setup:

Place the sealed sample pan and an empty reference pan (of the same type) into the DSC

cell.
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Set the initial temperature to a value below the expected first transition (e.g., 25°C).

Set the final temperature to a value above the melting point (e.g., 120°C).

Program the desired heating and cooling rates (e.g., 10°C/min). A slower rate (e.g., 2-

5°C/min) can provide better resolution of closely spaced transitions.

Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a

stable thermal environment.

Thermal Program:

Equilibrate the sample at the initial temperature for 2-5 minutes.

Ramp the temperature to the final temperature at the programmed heating rate.

Hold the sample at the final temperature for 2-5 minutes to ensure complete melting.

Cool the sample back to the initial temperature at the programmed cooling rate.

A second heating scan is often performed to observe the thermal behavior of the

recrystallized sample, which can provide information on metastable phases.

Data Analysis:

The resulting DSC thermogram will show endothermic peaks during heating,

corresponding to solid-solid transitions and melting. Exothermic peaks will be observed

during cooling, corresponding to crystallization.

Determine the onset temperature, peak temperature, and enthalpy for each transition. The

enthalpy is calculated by integrating the area under the transition peak.

X-ray Diffraction (XRD)
XRD is a powerful technique for identifying the crystalline phases and determining the crystal

structure of materials.

Diagram of the XRD Experimental Workflow
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Sample Preparation
(Finely ground powder of Tetrapentacontane)

Instrument Setup
(Mount sample, select X-ray source,

and set scan parameters)

Data Collection
(Scan a range of 2θ angles)

Data Analysis
(Identify peak positions and intensities,

determine lattice parameters and phase)

Phase Identification
(Compare with crystallographic databases)

Click to download full resolution via product page

Caption: Workflow for XRD analysis of tetrapentacontane.

Protocol:

Sample Preparation:

Grind a small amount of tetrapentacontane into a fine powder using a mortar and pestle

to ensure random orientation of the crystallites.

Mount the powder onto a sample holder. Ensure the surface is flat and level with the

holder's surface.

For temperature-dependent studies, a specialized heating/cooling stage is required.
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Instrument Setup:

Use a diffractometer with a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).

Set the desired 2θ scan range. A broad range (e.g., 2° to 40°) is typically used for initial

characterization.

Select an appropriate step size (e.g., 0.02°) and scan speed (e.g., 1°/min).

Data Collection:

Perform the XRD scan at room temperature to identify the initial crystalline phase.

For studying phase transitions, collect diffraction patterns at various temperatures by

heating or cooling the sample on the specialized stage. Allow the sample to equilibrate at

each temperature before starting the scan.

Data Analysis:

The resulting diffractogram will show a series of peaks at specific 2θ angles, which are

characteristic of the crystal structure.

Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacings for the observed diffraction

peaks.

Index the diffraction peaks to determine the unit cell parameters and crystal system.

By comparing the diffraction patterns at different temperatures, you can identify changes in

the crystal structure, indicating a solid-solid phase transition. The appearance of new

peaks or the disappearance of existing peaks signifies a change in the crystalline phase.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for probing changes in the molecular environment and

conformation of tetrapentacontane during phase transitions.

Diagram of the FTIR Experimental Workflow
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Sample Preparation
(Thin film or KBr pellet of Tetrapentacontane)

Instrument Setup
(Place sample in spectrometer with

 a heating/cooling stage)

Data Collection
(Acquire spectra at different temperatures)

Spectral Analysis
(Monitor changes in peak position,

intensity, and width)

Correlate with Phase Transitions
(Identify spectral changes associated

with conformational ordering)

Crystalline Phase
(e.g., Monoclinic or Orthorhombic)

Highly Ordered

Rotator Phase(s)
(Positional Order, Rotational Disorder)

Solid-Solid Transition(s)

Isotropic Liquid
(Disordered)

Melting (T_fus)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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